molecular formula C16H25N3O4 B12799590 Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl- CAS No. 134935-11-8

Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-

Cat. No.: B12799590
CAS No.: 134935-11-8
M. Wt: 323.39 g/mol
InChI Key: HPLKCFGKGZMNSE-GZBFAFLISA-N
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Description

Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule with a hexahydro-1H-azepin-1-yl group and the removal of the 2’ and 3’ hydroxyl groups result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions This can be achieved using reagents such as tributyltin hydride and a radical initiator

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the 5-methyl group to form a carboxyl derivative.

    Reduction: Reduction reactions can target the azepine ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The nucleoside analog can participate in nucleophilic substitution reactions, particularly at the azepine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Carboxyl derivatives of the nucleoside.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on RNA synthesis and function.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. The hexahydro-1H-azepin-1-yl group may enhance the compound’s ability to bind to specific molecular targets, such as viral polymerases or cellular enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the hexahydro-1H-azepin-1-yl group but shares the deoxygenated sugar moiety.

    5-Methyluridine: Contains the 5-methyl group but retains the 2’ and 3’ hydroxyl groups.

    2’,3’-Dideoxycytidine: Similar deoxygenated sugar moiety but with a cytosine base instead of uracil.

Uniqueness

Uridine, 2’,3’-dideoxy-2’-(hexahydro-1H-azepin-1-yl)-5-methyl- is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

134935-11-8

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-(azepan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H25N3O4/c1-11-9-19(16(22)17-14(11)21)15-13(8-12(10-20)23-15)18-6-4-2-3-5-7-18/h9,12-13,15,20H,2-8,10H2,1H3,(H,17,21,22)/t12-,13+,15+/m0/s1

InChI Key

HPLKCFGKGZMNSE-GZBFAFLISA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCC3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCC3

Origin of Product

United States

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